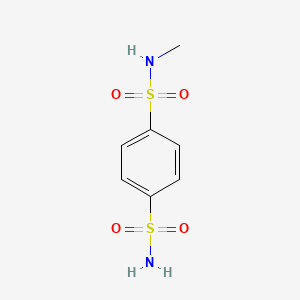

1-N-methylbenzene-1,4-disulfonamide

Description

BenchChem offers high-quality 1-N-methylbenzene-1,4-disulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-methylbenzene-1,4-disulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylbenzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-6(3-5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMGQMVXUZNDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-N-methylbenzene-1,4-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-methylbenzene-1,4-disulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, owing to its ability to mimic the p-aminobenzoic acid (PABA) structure, a key substrate in bacterial folic acid synthesis. Understanding the physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide. In the absence of extensive published experimental data for this specific molecule, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters. The methodologies are presented with an emphasis on the underlying scientific principles and their relevance in the context of drug development.

Molecular Identity and Structure

A foundational understanding of a compound begins with its unique identifiers and molecular structure.

| Identifier | Value | Source |

| Chemical Name | 1-N-methylbenzene-1,4-disulfonamide | - |

| CAS Number | 1138-53-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O₄S₂ | - |

| Molecular Weight | 250.3 g/mol | - |

| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | - |

Experimental Determination of Physicochemical Properties

The following sections detail robust experimental protocols for characterizing the key physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of intermolecular forces in the crystal lattice. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted and accessible technique for determining the melting point of a crystalline solid.[2]

Methodology:

-

Sample Preparation: Ensure the 1-N-methylbenzene-1,4-disulfonamide sample is thoroughly dried and finely powdered. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2-3 mm.[1]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. This can be estimated from the melting point of the parent compound, benzene-1,4-disulfonamide, which is 286°C.[3]

-

Controlled Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an artificially broad and elevated melting range. The use of a calibrated apparatus ensures the trustworthiness of the obtained data.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Solubility is a fundamental property that dictates a drug's bioavailability and formulation possibilities. It is typically determined in a range of solvents, including aqueous and organic media.[4][5][6][7]

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of 1-N-methylbenzene-1,4-disulfonamide in various solvents.

Methodology:

-

Solvent Selection: A standard panel of solvents should be used, including water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a representative organic solvent like ethanol or acetone.

-

Procedure:

-

To a test tube, add a pre-weighed amount of 1-N-methylbenzene-1,4-disulfonamide (e.g., 10 mg).

-

Add the solvent in incremental volumes (e.g., 0.1 mL) with vigorous vortexing after each addition, up to a total volume of 1 mL.

-

Visually inspect for complete dissolution.

-

-

Classification:

-

Soluble: Complete dissolution.

-

Slightly Soluble: Partial dissolution.

-

Insoluble: No visible dissolution.

-

Causality and Trustworthiness: The use of acidic and basic solutions helps to identify the presence of ionizable functional groups. Sulfonamides can exhibit acidic properties due to the hydrogen on the sulfonamide nitrogen, potentially increasing their solubility in basic solutions. The N-methyl group may slightly increase its lipophilicity compared to the parent benzene-1,4-disulfonamide. This systematic approach provides a reliable qualitative assessment of solubility.

Diagram of the Solubility Testing Cascade:

Caption: A Decision Tree for Solubility Classification.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its absorption, distribution, and target engagement. For sulfonamides, the pKa of the sulfonamide proton is of primary interest.[8][9][10][11][12]

Experimental Protocol: UV-Metric Titration

This spectrophotometric method is a reliable technique for determining the pKa of compounds with a UV chromophore, such as the benzene ring in 1-N-methylbenzene-1,4-disulfonamide.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and a series of buffers with a range of pH values (e.g., from pH 2 to 12).

-

UV-Vis Spectroscopy:

-

For each pH buffer, add a small aliquot of the stock solution to obtain a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.

-

Record the UV-Vis spectrum for each pH.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance difference between the ionized and non-ionized forms.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Causality and Trustworthiness: The change in the electronic structure of the molecule upon ionization leads to a shift in its UV-Vis absorbance spectrum. By monitoring this change as a function of pH, a precise pKa value can be determined. The use of multiple buffers and fitting the data to a sigmoidal curve enhances the reliability of the measurement.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of organic molecules.[13][14][15][16][17]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm), likely showing a characteristic splitting pattern for a 1,4-disubstituted benzene ring.

-

N-Methyl Protons: A singlet in the aliphatic region (around 2.5-3.5 ppm).

-

Sulfonamide Protons (NH₂ and NH-CH₃): Broad signals that may be exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the aromatic region (typically 120-150 ppm).

-

N-Methyl Carbon: A signal in the aliphatic region (around 30-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20][21]

Expected Characteristic IR Absorptions:

-

N-H Stretching: For the primary sulfonamide, two bands are expected in the region of 3300-3400 cm⁻¹. The secondary sulfonamide will show a single band in a similar region.

-

S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[22][23][24]

Expected Fragmentation Pattern (Electrospray Ionization - ESI):

-

Protonated Molecule [M+H]⁺: The base peak corresponding to the molecular weight plus a proton.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (64 Da).

-

Cleavage of the S-N bond: Fragmentation at the sulfonamide linkage.

Conclusion

This technical guide has outlined the essential physicochemical properties of 1-N-methylbenzene-1,4-disulfonamide and provided detailed, authoritative protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are indispensable for the rational design and development of new therapeutic agents based on this promising chemical scaffold. The presented methodologies, grounded in established scientific principles, provide a robust framework for researchers and scientists to characterize this and other novel sulfonamide derivatives, thereby accelerating the drug discovery process.

References

-

1-N-methylbenzene-1,4-disulfonamide. Ark Pharm, Inc.

-

Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL, 64(1), 104-130.

-

Jemini, R., & Vekariya, P. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 53(10), 915-923.

-

Pleasance, S., Blatchford, J., & Carter, G. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 620(2), 227-241.

-

Melting Point Determination. Westlab Canada. (2023, May 8).

-

Melting point determination. University of Calgary.

-

Chang, C. J., & Hart, H. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. The Journal of Organic Chemistry, 40(1), 13-16.

-

Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 64(1), 104–130.

-

Volmer, D. A., & Wilkes, J. G. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(15), 1641-1650.

-

Determination of Melting Point. ScienceGeek.net.

-

Durmaz, R., & Güçlü, K. (2002). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 35(2), 231-240.

-

Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC International, 64(1), 104-130.

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq.

-

Luf, W., Scharl, T., & Schöner, W. (1995). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 11(8), 2841-2846.

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. University of Missouri–St. Louis.

-

Wang, J., et al. (2019). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(20), 5783-5792.

-

Analysis of sulfonamides. Slideshare. (2016, December 15).

-

Dou, J., et al. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC International, 84(2), 303-311.

-

Procedure For Determining Solubility of Organic Compounds. Scribd.

-

Experiment: Solubility of Organic & Inorganic Compounds. De Anza College.

-

Durmaz, R., & Güçlü, K. (2002). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Spectroscopy Letters, 35(2), 231-240.

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

-

Banci, L., et al. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 37(1), 1-11.

-

Sanli, N., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 18, 1184-1192.

-

Sanli, N., et al. (2007). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 18(6).

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Community College.

-

Benmebarek, S., et al. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate.

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679.

-

Sanli, N., et al. (2007). Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures. Journal of the Brazilian Chemical Society, 18(6), 1184-1192.

-

Ruostesuo, P., et al. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.

-

Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 25(11), 2577.

-

S-L. Chen, et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(23), 12136-12145.

-

Benzene-1,4-disulfonamide. Biosynth.

-

Chen, S-L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. biosynth.com [biosynth.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.ws [chem.ws]

- 8. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Infrared spectra simulation for some sulfonamides by using semi-empirical methods (2002) | C. Topacli | 19 Citations [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 22. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-N-methylbenzene-1,4-disulfonamide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-N-methylbenzene-1,4-disulfonamide

Introduction

1-N-methylbenzene-1,4-disulfonamide is a compound of interest within the broader class of sulfonamides, a pharmacophore renowned for its extensive applications in medicinal chemistry. Sulfonamides are integral to the development of antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The precise structural elucidation of any novel or studied compound is fundamental to understanding its chemical behavior, purity, and potential biological activity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 1-N-methylbenzene-1,4-disulfonamide.

While direct experimental data for this specific molecule is not widely published, this document synthesizes established spectroscopic principles and data from analogous structures to present a predictive and highly accurate analytical profile. The methodologies and interpretations herein are grounded in authoritative spectroscopic practices to ensure scientific integrity and reproducibility.

Molecular Structure and Synthesis Overview

The structure of 1-N-methylbenzene-1,4-disulfonamide consists of a central benzene ring substituted at the 1 and 4 positions with sulfonamide groups. One sulfonamide is unsubstituted (-SO₂NH₂), while the other is N-methylated (-SO₂NHCH₃). This seemingly minor difference creates asymmetry in the molecule, which is critical for interpreting its spectroscopic data.

A plausible synthetic route involves the reaction of benzene-1,4-disulfonyl chloride with a controlled amount of methylamine. This reaction must be carefully managed to favor mono-methylation, as the di-methylated product is also a possible outcome. Spectroscopic analysis is therefore crucial for confirming the successful synthesis of the target compound and identifying any side products.

Caption: Molecular structure of 1-N-methylbenzene-1,4-disulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[3] For 1-N-methylbenzene-1,4-disulfonamide, both ¹H and ¹³C NMR will provide distinct signals confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals in three distinct regions: the aromatic region, the N-H proton region, and the aliphatic (N-methyl) region. Due to the para-substitution pattern with two different electron-withdrawing groups, the aromatic protons will present as a classic AA'BB' system, appearing as two sets of doublets.

| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Multiplicity | Integration | Rationale |

| Ar-H (ortho to -SO₂NH₂) | ~7.9 - 8.1 | Doublet | 2H | Deshielded by the adjacent sulfonyl group. |

| Ar-H (ortho to -SO₂NHCH₃) | ~7.8 - 8.0 | Doublet | 2H | Slightly different chemical environment compared to the other aromatic protons. |

| -SO₂NH ₂ | ~7.0 - 7.5 | Singlet (broad) | 2H | Amide protons are exchangeable and often appear as a broad signal. |

| -SO₂NH CH₃ | ~7.0 - 7.5 (quartet if coupled to Me) | Singlet/Quartet | 1H | Position can vary; may show coupling to the methyl group. |

| -NCH₃ | ~2.5 - 2.7 | Doublet | 3H | Aliphatic protons adjacent to a nitrogen atom, likely coupled to the N-H proton. |

Data predictions are based on typical values for arylsulfonamides and related structures.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be simple but informative. Due to molecular symmetry, only four signals are expected for the benzene ring carbons, plus one for the methyl carbon.

| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Rationale |

| C -SO₂NH₂ | ~140 - 145 | Quaternary carbon attached to the sulfonyl group; deshielded. |

| C -SO₂NHCH₃ | ~140 - 145 | Quaternary carbon with a slightly different electronic environment. |

| C H (aromatic) | ~127 - 130 | Aromatic methine carbons. Two distinct signals are expected. |

| C H₃ | ~25 - 30 | Aliphatic methyl carbon attached to nitrogen. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a greater number of scans are required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 1-N-methylbenzene-1,4-disulfonamide will be dominated by strong absorptions from the sulfonyl groups.

| Functional Group | **Characteristic Wavenumber (cm⁻¹) ** | Intensity | Vibrational Mode |

| N-H | 3300 - 3400 | Medium | Stretching (primary and secondary amide) |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching[6] |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Weak | Stretching (methyl group) |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Ring stretching[6] |

| S=O | 1320 - 1360 and 1140 - 1180 | Strong | Asymmetric and Symmetric Stretching[4][7] |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[3] For 1-N-methylbenzene-1,4-disulfonamide (Molecular Formula: C₇H₁₀N₂O₄S₂), the exact molecular weight is 250.0085 g/mol .

Expected Fragmentation Pattern

Under Electron Ionization (EI), the molecule is expected to fragment via characteristic pathways for sulfonamides. The primary cleavage events would be the loss of SO₂ and cleavage at the S-N and S-C bonds.

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 250 | [M]⁺ | Molecular Ion |

| 186 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 171 | [M - SO₂NH]⁺ | Cleavage of the unsubstituted sulfonamide |

| 155 | [M - C₆H₄SO₂]⁺ | Cleavage of the benzene-sulfonyl bond |

| 90 | [C₆H₄NH₂]⁺ | Fragment corresponding to p-aminophenoxy radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

digraph "MS_Fragmentation" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];M [label="[M]⁺\nm/z = 250", fillcolor="#FBBC05"]; F1 [label="[M - SO₂]⁺\nm/z = 186"]; F2 [label="[M - SO₂NH]⁺\nm/z = 171"]; F3 [label="[C₆H₄NH₂]⁺\nm/z = 90"]; F4 [label="[C₆H₅]⁺\nm/z = 77", fillcolor="#EA4335"];

M -> F1 [label="- SO₂"]; M -> F2 [label="- SO₂NH"]; F1 -> F3 [label="- SO₂NHCH₃"]; F2 -> F4 [label="- SO₂NH₂"]; }

Caption: Predicted major fragmentation pathway for 1-N-methylbenzene-1,4-disulfonamide in EI-MS.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended to confirm the elemental composition.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the integration of all three techniques. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Caption: Integrated workflow for the spectroscopic characterization of a target molecule.

Conclusion

The comprehensive spectroscopic analysis of 1-N-methylbenzene-1,4-disulfonamide, using a combination of NMR, IR, and MS, provides a self-validating system for its unequivocal identification. ¹H and ¹³C NMR establish the carbon-hydrogen backbone and the specific substitution pattern. IR spectroscopy confirms the presence of critical functional groups, particularly the characteristic strong stretches of the sulfonyl (S=O) and N-H bonds. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight, while its fragmentation pattern corroborates the structure deduced from NMR and IR. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. (n.d.). PubChem. Retrieved from [Link]

- Rehman, H., Ali, Z., Zahra, A., & Shahzady, T. G. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 27(11), 4011-4014.

-

Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

- Venugopala Rao, B., Hariharakrishnan, V., & Dubey, P. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24, 1191-1194.

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). Retrieved from [Link]

-

comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzenesulfonamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

- Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511.

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved from [Link]

-

infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

4-Hydrazinyl-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to... (n.d.). ResearchGate. Retrieved from [Link]

-

benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

1,4-Benzenediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0, -d4, and -15N, as well as their azanions: Combined DFT B3LYP/experimental approach. (n.d.). ResearchGate. Retrieved from [Link]

-

A sulfatide-centered ultra-high resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation. (n.d.). bioRxiv. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ripublication.com [ripublication.com]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

Introduction: The Versatile N-Methylated Benzene Sulfonamide Scaffold

An In-depth Technical Guide to the Biological Activity of N-Methylated Benzene Sulfonamides

This guide offers a comprehensive exploration of N-methylated benzene sulfonamides, a versatile class of compounds with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the causality behind experimental choices and provide a framework for the rational design of novel therapeutics based on this privileged scaffold.

The benzene sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The introduction of a methyl group on the sulfonamide nitrogen (N-methylation) significantly alters the compound's physicochemical and pharmacological properties, including its acidity, lipophilicity, and binding kinetics. This modification can shift an inhibitor's profile, for instance, from noncompetitive to competitive, as observed in carbonic anhydrase inhibition.[2] This guide focuses specifically on these N-methylated derivatives, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3]

Core Biological Activities and Mechanisms of Action

The N-methylated benzene sulfonamide scaffold has been successfully exploited to target a diverse range of biological pathways. Below, we explore the most prominent of these activities.

Anticancer Activity

A primary mechanism for the anticancer effects of sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII.[4] These enzymes are crucial for cancer cell survival, as they regulate pH in the hypoxic tumor microenvironment, facilitating proliferation and metastasis.[5] The primary sulfonamide group is a classic zinc-binding group (ZBG) that anchors the inhibitor to the Zn²⁺ ion in the enzyme's active site.[4] N-methylated derivatives have also shown potent anticancer activity through other mechanisms, such as the disruption of microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]

Mechanism of Carbonic Anhydrase IX Inhibition in Tumor Hypoxia

Caption: CA IX inhibition blocks proton export, leading to intracellular acidosis and suppressed tumor growth.

Table 1: Anticancer Activity of Representative Sulfonamide Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Nimesulide Derivative 30 | SK-BR-3 (Breast Cancer) | 20.1 µM | [8] |

| Nimesulide Derivative 44 | SK-BR-3 (Breast Cancer) | 6.5 µM | [8] |

| BS1 (Benzodioxol sulfonate) | K562 (Leukemia) | 0.29 µM | [9] |

| BS4 (Methylbenzenesulfonate) | K562 (Leukemia) | 0.21 µM | [9] |

| N-alkylated sulfonamide 45 | Tubulin Polymerization | 3.7 µM |[7] |

Antimicrobial Activity

The historical foundation of sulfonamide therapy is their antibacterial action.[10] These compounds function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the bacterial synthesis of folic acid.[11][12] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of a vital precursor for nucleic acid and amino acid synthesis, leading to bacteriostasis.[10] This mechanism is selective because humans acquire folate through their diet and do not possess the DHPS enzyme.[12] N-methylated benzene sulfonamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[13][14]

Table 2: In Vitro Antimicrobial Activity of N-Substituted Benzene Sulfonamides

| Compound | Organism | Activity (Zone of Inhibition / MIC) | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl)-4-methyl-benzenesulfonamide | Bacillus licheniformis | Good Activity | [13] |

| N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide | Bacillus licheniformis | Good Activity | [13] |

| N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | Staphylococcus aureus | Pronounced Activity | [14] |

| N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | Escherichia coli | Pronounced Activity | [14] |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | MIC: 3.9 µg/mL |[11] |

Anti-inflammatory Activity

Several sulfonamide derivatives function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15] The COX-2 enzyme is primarily responsible for mediating pain and inflammation, while the COX-1 isoform is involved in homeostatic functions like maintaining the gastric lining.[16] Selective inhibition of COX-2 is a key strategy for developing non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects. N-methylated benzene sulfonamides have been designed as highly potent and selective COX-2 inhibitors.[15][17]

Table 3: COX-2 Inhibitory Activity of Selected Sulfonamides

| Compound | COX-2 IC₅₀ | COX-1 IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 8a | 0.1 µM | >100 µM | >1000 | [15] |

| Celecoxib | - | - | >384 | [15] |

| Compound 15d | - | - | ~Half of Celecoxib |[17] |

Anticonvulsant Activity

Derivatives of this class have emerged as broad-spectrum anticonvulsants with potential for treating multiple forms of epilepsy, including refractory cases.[18][19] Their mechanism of action is often multifaceted, involving the inhibition of voltage-gated sodium (Na⁺) and N-type calcium (Ca²⁺) channels, as well as the opening of potassium (K⁺) channels.[18][19] This "neurostabilizing" effect helps to limit seizure spread and elevate the seizure threshold, demonstrating efficacy in various preclinical models of epilepsy.[18]

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential for characterizing the biological activity of novel compounds. The following section outlines key methodologies.

General Workflow for Biological Evaluation of N-Methylated Sulfonamides

Caption: A streamlined workflow from chemical synthesis to preclinical in vivo evaluation.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of p-nitrophenyl acetate hydrolysis, a common method for assessing CA activity.[2]

-

Reagent Preparation:

-

Prepare a stock solution of the N-methylated benzene sulfonamide inhibitor in DMSO.

-

Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in Tris-SO₄ buffer (pH 7.6).

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate, in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add the Tris-SO₄ buffer.

-

Add varying concentrations of the inhibitor (and a DMSO vehicle control).

-

Add the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 400 nm over time using a plate reader. The product, p-nitrophenol, is yellow.

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This is a widely used qualitative method to screen for antimicrobial activity.[11][13]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline or broth to match a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application:

-

Impregnate sterile filter paper discs (e.g., 6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs onto the inoculated agar surface.

-

Include a positive control (e.g., ampicillin disc) and a negative control (solvent-only disc).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A larger zone indicates greater susceptibility of the bacterium to the compound.

Protocol 3: In Vivo Anticancer Efficacy (Mouse Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of a lead compound against solid tumors.[20]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

The control group receives the vehicle solution only. A positive control group (e.g., treated with a standard-of-care drug) can also be included.

-

-

Monitoring:

-

Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals.

-

-

Endpoint:

-

The study is typically terminated when tumors in the control group reach a predetermined maximum size.

-

Excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to quantify the compound's efficacy.

-

Structure-Activity Relationships (SAR)

The biological activity of N-methylated benzene sulfonamides is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

-

Substituents on the Benzene Ring: The electronic properties of substituents are critical. Electron-donating groups, such as methyl or methoxy, can enhance inhibitory activity in some contexts.[21] Conversely, electron-withdrawing groups like fluoro or nitro can also lead to potent compounds, indicating that the optimal substitution pattern is target-dependent.[21][22] The position of the substituent (ortho, meta, or para) also plays a crucial role in defining the compound's interaction with the target protein.[21]

-

N-Alkylation: The N-methyl group itself is a key modulator. As previously noted, it can alter the binding mode within an enzyme's active site.[2] Further modification, such as increasing the alkyl chain length or introducing cyclic moieties on the nitrogen, can impact potency and selectivity, often by accessing different pockets within the binding site.[23]

General SAR for N-Methylated Benzene Sulfonamides

Caption: Key structural regions of the scaffold that are critical for modulating biological activity.

Conclusion and Future Perspectives

N-methylated benzene sulfonamides represent a privileged and highly adaptable scaffold in modern drug discovery. Their proven efficacy across diverse therapeutic areas—from oncology to infectious diseases and neurology—underscores their continued relevance. Future research should focus on the rational design of isoform-selective inhibitors to enhance therapeutic efficacy while minimizing off-target effects. The integration of computational methods, such as molecular docking and dynamic simulations, with synthetic chemistry and biological testing will be paramount in unlocking the full potential of this remarkable class of molecules. The development of novel derivatives with improved pharmacokinetic profiles and oral bioavailability remains a key objective for translating promising preclinical candidates into clinically successful therapeutics.[24][25]

References

- N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed. (n.d.). PubMed.

- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.).

-

Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][14]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (n.d.).

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. (n.d.). MDPI.

- The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview. (n.d.). Benchchem.

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (n.d.). NIH.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (n.d.).

- Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds. (n.d.). Benchchem.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.).

- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central. (n.d.). NIH.

- The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers. (n.d.). Benchchem.

- Sulfonamides CA inhibitors (acetazolamide, methazolamide and SLC-0111), sulfadrugs (sulfadiazine and sulfapyridine) and the designed novel compounds 15-26. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.

- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.).

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2024). RSC Publishing.

- Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC. (n.d.). NIH.

- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry. (2015). ACS Publications.

-

Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[2][14]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). (2013). PubMed. Retrieved January 19, 2026, from

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH.

- Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). NIH.

- Application Notes and Protocols: Methyl 4-benzenesulfonamidobenzoate in Anticancer Drug Discovery. (n.d.). Benchchem.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024).

- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters. (2022). ACS Publications.

- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC. (2020). PubMed Central.

- Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. (n.d.).

- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).

- Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC. (2024). NIH.

- Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. (n.d.). PubMed.

- The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - PMC. (n.d.). PubMed Central.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022).

- Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (n.d.). Bentham Science Publisher.

- (PDF) Biological activities of sulfonamides. (2025). ResearchGate.

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (n.d.). ResearchGate.

- Molecular Design, Synthesis and Biological Evaluation of Cyclic Imides Bearing Benzenesulfonamide Fragment as Potential COX-2 Inhibitors. Part 2. (2013). PubMed.

- Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC. (n.d.). NIH.

- 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. (2025). ResearchGate.

- Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. (n.d.).

- Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novapublishers.com [novapublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. ijsr.net [ijsr.net]

- 15. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scholars.okstate.edu [scholars.okstate.edu]

- 25. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of Benzene-1,4-disulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: From Dyes to Directed Therapies

The trajectory of medicinal chemistry is often one of serendipity followed by systematic exploration. The story of benzene-1,4-disulfonamide derivatives is a compelling chapter in this narrative, tracing its origins from the dawn of chemotherapy to its current standing as a versatile scaffold in modern drug discovery. This guide will navigate the historical milestones, elucidate the core synthetic strategies, and delve into the mechanistic underpinnings of this remarkable class of molecules. We will explore their evolution from broad-spectrum antibacterials to highly specific modulators of enzymatic activity, offering insights for researchers and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.

I. The Sulfonamide Lineage: A Foundation of Discovery

The journey of benzene-1,4-disulfonamide derivatives is inextricably linked to the broader history of sulfonamides. The seminal moment arrived in the 1930s with Gerhard Domagk's discovery of Prontosil, the first commercially available antibacterial agent.[1] This groundbreaking work at Bayer AG, born from the hypothesis that coal-tar dyes could selectively target pathogens, ushered in the era of chemotherapy and laid the molecular groundwork for generations of sulfonamide-based drugs.[1]

Early research quickly established that the active metabolite of Prontosil was sulfanilamide, a simpler molecule that became the template for extensive structure-activity relationship (SAR) studies. This exploration led to a deeper understanding of the pharmacophoric requirements for antibacterial activity and, more importantly, unveiled a spectrum of biological activities beyond infection control. It was within this fertile scientific landscape that the unique potential of the benzenedisulfonamide core began to be recognized.

II. Emergence of a Distinct Scaffold: Benzene-1,4-disulfonamide

While the precise first synthesis of the parent benzene-1,4-disulfonamide is not prominently documented in readily available historical accounts, its preparation follows established principles of aromatic chemistry. The logical and historically practiced synthetic route proceeds through the disulfonation of benzene to form benzene-1,4-disulfonic acid, followed by conversion to the key intermediate, benzene-1,4-disulfonyl chloride. This reactive intermediate is then readily converted to the corresponding disulfonamide by reaction with ammonia or a primary or secondary amine.[2]

The true significance of the benzene-1,4-disulfonamide scaffold emerged not from its antibacterial properties, but from the discovery of its potent inhibitory effects on specific enzymes, a paradigm shift that broadened the therapeutic horizons of sulfonamides.

III. The Carbonic Anhydrase Connection: A Paradigm Shift in Therapeutic Targeting

A pivotal moment in the history of benzene-1,4-disulfonamide derivatives was the discovery of their potent inhibitory activity against carbonic anhydrases (CAs). These ubiquitous zinc-containing metalloenzymes play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The observation that sulfonamides could inhibit CA activity opened up new therapeutic avenues for conditions such as glaucoma, epilepsy, and edema.[3][4]

The development of benzenesulfonamide-based CA inhibitors has been a testament to the power of rational drug design. Researchers like Claudiu T. Supuran have been instrumental in advancing this field, systematically exploring the SAR of this class of compounds to achieve isoform-specific inhibition.[5] This has been crucial, as the fifteen human CA isoforms have distinct physiological roles, and selective inhibition is key to minimizing off-target effects.[6] The primary sulfonamide moiety is essential for coordinating with the zinc ion in the active site of the enzyme, while modifications to the benzene ring and the amide nitrogen allow for fine-tuning of potency and selectivity.[7]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of benzene-1,4-disulfonamide derivatives on carbonic anhydrase is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating to the zinc ion (Zn2+) in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The benzene ring and its substituents can then form additional interactions with residues in the active site, further enhancing binding affinity and contributing to isoform selectivity.

Caption: Benzene-1,4-disulfonamide derivatives inhibit carbonic anhydrase by coordinating to the active site zinc ion.

IV. A New Frontier: Targeting Oxidative Phosphorylation in Cancer

More recently, a new and exciting chapter in the story of benzene-1,4-disulfonamide derivatives has unfolded with their discovery as potent inhibitors of oxidative phosphorylation (OXPHOS).[8] A 2022 study highlighted the discovery of a benzene-1,4-disulfonamide hit compound from a phenotypic screen for cytotoxicity in cancer cells under conditions forcing reliance on OXPHOS.[9][10] This has opened up a promising therapeutic strategy for cancers that are highly dependent on aerobic metabolism.[8]

Subsequent lead optimization efforts have led to the development of derivatives with nanomolar inhibition of Complex I of the electron transport chain.[9][10] Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme in the respiratory chain.[8] Its inhibition disrupts the electron flow, leading to a decrease in ATP production and ultimately, cancer cell death.[8]

Mechanism of Complex I Inhibition

The precise molecular mechanism by which benzene-1,4-disulfonamide derivatives inhibit Complex I is an active area of research. However, it is understood that by inhibiting the oxidation of NADH to NAD+, these compounds disrupt the electron transport chain at its entry point.[8] This leads to a decrease in the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase (Complex V).[8]

Caption: Benzene-1,4-disulfonamide derivatives inhibit Complex I, disrupting the electron transport chain and reducing ATP production.

V. Experimental Protocols: A Guide to Synthesis

The synthesis of benzene-1,4-disulfonamide derivatives is a versatile process that allows for the introduction of a wide range of substituents. The following is a representative, multi-step protocol for the preparation of a substituted benzene-1,4-disulfonamide, based on modern synthetic methodologies.

Protocol 1: Synthesis of Benzene-1,4-disulfonyl Chloride

This protocol outlines a common method for the preparation of the key intermediate, benzene-1,4-disulfonyl chloride, from benzene.

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dimethylformamide (DMF) (catalyst)

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Sulfonation: To a stirred solution of benzene in a suitable solvent, slowly add an excess of chlorosulfonic acid at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield benzene-1,4-disulfonic acid.

-

Chlorination: To the crude benzene-1,4-disulfonic acid, add an excess of thionyl chloride and a catalytic amount of DMF. Heat the mixture at reflux for several hours.

-

Workup: After cooling, carefully quench the reaction with ice-water. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to afford benzene-1,4-disulfonyl chloride.

Protocol 2: Synthesis of a Benzene-1,4-disulfonamide Derivative

This protocol describes the reaction of benzene-1,4-disulfonyl chloride with an amine to form the final disulfonamide product.

Materials:

-

Benzene-1,4-disulfonyl chloride

-

Desired primary or secondary amine (2 equivalents)

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve benzene-1,4-disulfonyl chloride in the chosen solvent and cool to 0 °C.

-

Amine Addition: To the cooled solution, add the amine and the base. Allow the reaction to stir and warm to room temperature overnight.

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired benzene-1,4-disulfonamide derivative.

Caption: A general synthetic workflow for the preparation of benzene-1,4-disulfonamide derivatives from benzene.

VI. Data Presentation: A Comparative Analysis of Biological Activity

The versatility of the benzene-1,4-disulfonamide scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following table provides a summary of the inhibitory activities of selected derivatives against various carbonic anhydrase isoforms and Complex I of the electron transport chain.

| Compound ID | Target | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Series 1 | Carbonic Anhydrase | ||

| Derivative A | hCA I | Kᵢ = 250 nM | [11] |

| Derivative A | hCA II | Kᵢ = 12 nM | [11] |

| Derivative B | hCA IX | Kᵢ = 25 nM | [3] |

| Derivative C | hCA XII | Kᵢ = 5.7 nM | [3] |

| Series 2 | OXPHOS Complex I | ||

| Compound 1 | Complex I | IC₅₀ = 312 nM | [9] |

| Compound 65 | Complex I | Nanomolar Inhibition | [9][10] |

| Compound 1 (Racemic) | UM16 Cancer Cells | IC₅₀ = 0.58 µM | [9] |

| Compound 2 (R-enantiomer) | UM16 Cancer Cells | IC₅₀ = 0.31 µM | [9] |

| Compound 3 (S-enantiomer) | UM16 Cancer Cells | IC₅₀ = 9.47 µM | [9] |

VII. Future Perspectives and Conclusion

The history of benzene-1,4-disulfonamide derivatives is a powerful illustration of how a simple aromatic scaffold can be elaborated to yield a rich diversity of biological activities. From their conceptual origins in the age of sulfonamide antibiotics to their current applications as highly selective enzyme inhibitors, these compounds continue to be a source of inspiration for medicinal chemists.

The recent discovery of their potent anti-cancer activity via inhibition of oxidative phosphorylation has breathed new life into this field, opening up exciting avenues for the development of novel therapeutics for metabolically vulnerable tumors.[8] Future research will undoubtedly focus on elucidating the precise molecular interactions of these derivatives with Complex I, which will enable the design of even more potent and selective inhibitors. Furthermore, the continued exploration of this scaffold against other therapeutic targets is likely to uncover new and unexpected biological activities.

VIII. References

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubMed. [Link]

-

Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC - NIH. [Link]

-

Preparation method of substituted benzene sulfonyl chloride. Google Patents.

-

Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. PMC - NIH. [Link]

-

Process for the preparation of benzenesulphonyl chloride. Google Patents.

-

Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

-

Benzene disulfonamide for the treatment of cancer. Google Patents.

-

Sulfonamide (medicine). Wikipedia. [Link]

-

Process for the production of benzene disulfonic acid. Google Patents.

-

Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. Google Patents.

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]

-

Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

-

High-purity benzene sulfonyl chloride synthetic method. Google Patents.

-

A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

-

Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. bioRxiv. [Link]

-

Sulfanilyl chloride, N-acetyl. Organic Syntheses. [Link]

-

Study of the Interaction of Benzene-1,4-dicarboxamide with Methylmalonyl Dichloride. MDPI. [Link]

-

Synthetic method of p-aminobenzenesulfonamide. Google Patents.

-

Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. PubMed. [Link]

-

4-Amino-6-chloro-1,3-benzenedisulfonamide. PubChem. [Link]

Sources

- 1. US3227750A - Process for the production of benzene disulfonic acid - Google Patents [patents.google.com]

- 2. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics - Google Patents [patents.google.com]

- 3. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

A Strategic Guide to Elucidating the Mechanism of Action for 1-N-methylbenzene-1,4-disulfonamide, a Novel Chemical Entity

For: Researchers, scientists, and drug development professionals.

Introduction: Charting the Course for a Novel Sulfonamide

The discovery of a novel chemical entity (NCE) such as 1-N-methylbenzene-1,4-disulfonamide—hereafter designated MBD-14 for brevity—presents both a significant opportunity and a formidable challenge. Its chemical structure, featuring a sulfonamide functional group, places it in a class of compounds renowned for a wide array of therapeutic effects. However, its novelty means we begin with a blank slate regarding its biological activity. The imperative is to systematically unravel its mechanism of action (MoA), the specific biochemical interaction through which a substance produces its pharmacological effect.[1]

This guide provides a comprehensive, field-proven framework for the rigorous investigation of MBD-14. As a Senior Application Scientist, my objective is not to provide a rigid protocol but to outline a logical, multi-pronged strategy. This approach integrates computational, biochemical, and cellular methodologies to build a robust, evidence-based understanding of the compound's MoA, from initial target hypothesis generation to in vivo validation.[2][3][4] This process is crucial for understanding drug action, rational drug design, and anticipating potential toxicological effects.[5]

Part 1: Foundational Analysis and Target Hypothesis Generation

The initial phase focuses on leveraging the known chemical structure of MBD-14 to predict its behavior and using unbiased screening to observe its effects on biological systems. This dual approach—combining computational prediction with empirical observation—is a powerful strategy for narrowing the vast search space for a molecular target.[2][6]

In Silico Target Prediction and Druggability Assessment

Before initiating wet-lab experiments, computational methods offer a time- and cost-effective way to generate initial hypotheses.[7][8][9] By screening the structure of MBD-14 against databases of known protein structures and bioactive ligands, we can predict potential biological targets.[6][7]

Rationale: This "reverse paradigm" of finding targets for a compound, rather than compounds for a target, leverages vast chemogenomic databases.[7] Algorithms based on chemical similarity, machine learning, and panel docking can predict potential protein interactions, providing a crucial starting point for experimental validation.[6]

Workflow:

-

Structure Input: Digitize the 2D structure of 1-N-methylbenzene-1,4-disulfonamide.

-

Database Screening: Utilize platforms like SwissTargetPrediction, TargetHunter, or commercial services to screen the structure against databases of protein targets (e.g., ChEMBL).[6]

-

Druggability Analysis: Assess the compound's physicochemical properties against established criteria (e.g., Lipinski's Rule of Five) to predict its potential as an orally bioavailable drug.

-

Hypothesis Output: Generate a ranked list of potential protein targets based on prediction scores. This list will guide the design of subsequent validation assays.

Phenotypic Screening: An Unbiased View of Cellular Effects

While in silico methods provide predictions, phenotypic screening provides direct evidence of a compound's effect on a whole biological system, such as a cultured cell line.[10][11][12] This approach is target-agnostic, meaning it can uncover novel mechanisms of action without preconceived bias.[11][13]

Rationale: Observing a change in a cell's phenotype (e.g., morphology, viability, or expression of a reporter gene) provides a functional readout of the compound's activity.[] This is particularly valuable for identifying first-in-class drugs where the molecular underpinnings of a disease are not fully understood.[10][13]

Experimental Protocol: High-Throughput Cell Viability Assay (MTT/XTT)

This protocol serves as a primary screen to determine if MBD-14 exhibits cytotoxic or cytostatic effects on a panel of relevant cell lines (e.g., cancer cell lines if an anti-neoplastic effect is hypothesized).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of MBD-14 (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours).

-

Reagent Addition: Add MTT or XTT reagent to each well. These reagents are converted by metabolically active cells into a colored formazan product.

-

Signal Measurement: After a further incubation period, solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | MBD-14 IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 (Breast Cancer) | 5.2 | 0.1 |

| A549 (Lung Cancer) | 12.8 | 0.3 |

| HEK293 (Normal Kidney) | > 100 | 2.5 |

Table 1: Hypothetical cell viability data for MBD-14, suggesting selective anti-proliferative activity against cancer cell lines.

Part 2: Target Deconvolution and Validation

With a list of potential targets from in silico analysis and a confirmed cellular phenotype, the next critical phase is to definitively identify the direct molecular target(s) of MBD-14 and validate this interaction.

Target Identification by Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful biochemical method to "fish" for target proteins directly from a complex cell lysate.[5][15][16]

Rationale: This direct approach relies on the specific physical interaction between the compound and its target protein.[2][17] By immobilizing MBD-14 on a solid support, it can be used as bait to capture its binding partners, which are then identified by high-resolution mass spectrometry.[15][16]

Experimental Workflow: AP-MS

Caption: Hypothetical signaling pathway inhibited by MBD-14.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

To bridge the gap between in vitro activity and potential in vivo efficacy, preliminary animal studies are required. [18][19] Rationale: Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamics (PD) describes what the drug does to the body. [20]Integrating these studies is essential to determine if a therapeutically relevant concentration of MBD-14 can be achieved at the target site in a living organism and to establish a dose-response relationship. [21][22] Study Design:

-